Pomalidomide-PEG1-C2-Br is a novel compound that combines the pharmacological properties of pomalidomide with a polyethylene glycol (PEG) linker and a bromine functional group. This compound is categorized under targeted protein degradation agents, specifically designed to facilitate the selective degradation of proteins by utilizing the cellular ubiquitin-proteasome system. Pomalidomide itself is known for its immunomodulatory effects and has been primarily used in the treatment of multiple myeloma and other hematological malignancies.
This compound falls under the category of heterobifunctional linkers used in targeted protein degradation strategies. It serves as both a ligand for E3 ubiquitin ligases and a linker to facilitate the conjugation to target proteins, enhancing the specificity and efficacy of drug delivery systems.
The synthesis of Pomalidomide-PEG1-C2-Br involves several key steps:
The synthesis requires careful control over reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity. Analytical techniques like high-performance liquid chromatography (HPLC) are often employed to monitor the progress of the synthesis and confirm product identity.
Pomalidomide-PEG1-C2-Br consists of three main components:
The molecular formula can be represented as , with specific attention given to its molecular weight, which is crucial for understanding its behavior in biological systems.
Pomalidomide-PEG1-C2-Br can undergo several chemical reactions:
Reactions are typically monitored using spectroscopic methods such as nuclear magnetic resonance (NMR) spectroscopy or mass spectrometry to confirm successful conjugation and characterize intermediates.
Pomalidomide-PEG1-C2-Br operates through a mechanism that involves:
This mechanism underscores its utility in targeted therapies where specific protein degradation can lead to therapeutic effects in diseases like cancer .
Pomalidomide-PEG1-C2-Br is primarily used in:
Proteolysis-Targeting Chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving beyond traditional occupancy-based inhibition toward event-driven catalytic protein degradation. First conceptualized by Crews and Deshaies in 2001, PROTACs are heterobifunctional molecules engineered to hijack the ubiquitin-proteasome system (UPS) [1]. These molecules consist of three modular components: a target protein-binding ligand, an E3 ubiquitin ligase-recruiting ligand, and a connecting linker. Upon forming a ternary complex (target-PROTAC-E3 ligase), the target protein undergoes polyubiquitination and proteasomal degradation [1] [4].
Early PROTACs (termed first-generation) utilized peptide-based E3 ligands (e.g., IκBα phosphopeptide for β-TRCP recruitment), suffering from poor cell permeability and stability. A breakthrough emerged in 2008 with the development of entirely small-molecule PROTACs, such as those employing MDM2 ligands for androgen receptor degradation [1]. The discovery of non-peptidic E3 ligands—notably thalidomide analogs for CRBN and VH032 for VHL—catalyzed the field's expansion. Today, over 6,000 PROTACs have been synthesized, with 30+ in clinical trials, including ARV-471 (targeting ERα for breast cancer) [4] [9].
Table 1: Key Milestones in PROTAC Development
| Year | Development | Significance |
|---|---|---|
| 2001 | Peptide-based PROTAC concept | First proof-of-concept (MetAP-2 degradation) |
| 2008 | All-small-molecule PROTAC (MDM2 ligand) | Improved cell permeability and synthetic feasibility |
| 2010 | CRBN as IMiD target identified | Enabled CRBN-recruiting PROTACs using IMiDs |
| 2019 | ARV-110 enters clinical trials | First PROTAC in human trials (targeting AR) |
E3 ubiquitin ligases are pivotal to PROTAC functionality, serving as the catalytic scaffold for target ubiquitination. Humans express >600 E3 ligases, but current PROTACs predominantly recruit CRBN, VHL, IAP, or MDM2 due to available high-affinity ligands [7] [10]. Among these, CRBN ligands—thalidomide, lenalidomide, and pomalidomide—are the most clinically validated.
CRBN functions as a substrate receptor within the CUL4-RBX1-DDB1-CRBN (CRL4CRBN) E3 complex. Structural studies reveal that IMiDs bind a hydrophobic tri-Trp pocket in CRBN’s C-terminal domain, inducing conformational changes that create neosubstrate interfaces [2] [5] [10]. For example:
This "molecular glue" mechanism—where ligands reshape E3 surfaces to engage neo-substrates—inspires rational PROTAC design. Unlike covalent molecular glues, PROTACs are bifunctional and can theoretically target any protein with a binder, vastly expanding their scope [8] [10].
Pomalidomide, a 3rd-generation immunomodulatory imide drug (IMiD), exhibits superior CRBN-binding affinity (Kd ~157 nM) compared to thalidomide (~250 nM) or lenalidomide (~178 nM) [5] [10]. Its chemical structure features an amino-substituted phthalimide ring, enhancing interactions with CRBN’s Tyr386, Trp400, and Trp388 residues via hydrogen bonding and π-stacking [4] [8]. This high-affinity binding underpins its utility in PROTAC design:
Table 2: Pharmacophoric Advantages of Pomalidomide in PROTACs
| Property | Impact on PROTAC Design |
|---|---|
| High CRBN affinity | Enables efficient ternary complex formation |
| Solvent-exposed C4-position | Facilitates linker attachment without loss of activity |
| Degradation plasticity | Accommodates diverse neosubstrates (e.g., IKZF1/3, PLZF) |
| Clinical safety profile | Validated in multiple myeloma therapy |
Pomalidomide’s versatility is exemplified in PROTACs like ARV-825 (degrading BRD4) and PLZF-RARα degraders for leukemia [5] [7]. Its incorporation into "Pomalidomide-PEG1-C2-Br" leverages these properties, positioning it as a CRBN-recruiting warhead optimized for synthetic conjugation.
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2